2,4-Dichlorothieno[3,2-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives involves several key steps, including chlorination, condensation, and nucleophilic substitution reactions. A notable method includes the synthesis from methyl 3-aminothiophene-2-carboxylate through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019). Another approach involves the Gewald reaction, pyrimidone formation, bromination, and chlorination, yielding 6-bromo-4-chlorothieno[2,3-d]pyrimidine with an overall yield of 49% (Bugge et al., 2014).
Molecular Structure Analysis
The molecular and electronic structure of derivatives of 2,4-Dichlorothieno[3,2-d]pyrimidine has been authenticated through detailed spectroscopic studies, including single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR analyses. Quantum chemical calculations at the DFT/B3LYP/6-311++G (d,p) level have been performed to understand the linear and nonlinear optical behavior (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
2,4-Dichlorothieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including regioselective cross-coupling reactions, which enable the synthesis of dissymmetric derivatives. These reactions involve palladium-catalyzed reactions with selective chlorine discrimination (Tikad et al., 2007).
Physical Properties Analysis
The physical properties of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability in water and sensitivity towards autoxidation processes have been investigated through radial distribution function (RDF) and bond dissociation energies (BDE) calculation after molecular dynamic simulations (Krishna Murthy et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity parameters of 2,4-Dichlorothieno[3,2-d]pyrimidine derivatives, have been explored through molecular electrostatic potential (MEP), average local ionization energies (ALIE) surfaces, and atomic Fukui indices. These studies provide insights into the local and global reactivity of these compounds (Krishna Murthy et al., 2019).
Scientific Research Applications
It is used in the synthesis of novel antibacterial agents, as highlighted in the study by Dave, C. G., & Shah, R. D. (2002). They discussed the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, which has potential as antibacterial agents (Dave & Shah, 2002).
This compound exhibits antiproliferative activity against cancer cell lines and induces apoptosis in the leukemia L1210 cell line. This was explored in a study by Temburnikar, K. W., et al. (2014), providing insights into its use in cancer treatment (Temburnikar et al., 2014).
Konno, S., et al. (1989) found that 4-Chlorothieno[2,3-d]pyrimidines show antifungal activity against Piricularia oryzae and potential preventive effects on rice blast, sheath blight, and cucumber powdery mildew, indicating its potential in agriculture (Konno et al., 1989).
The compound induces apoptosis in breast cancer MDA-MB-231 cells, involving arrest at the G2/M stage of the cell cycle, as shown in research by Ross, C. R., et al. (2015) (Ross et al., 2015).
Islam, F., & Quadery, T. M. (2021) highlighted that thieno[3,2-d]pyrimidines are important for organic chemistry and have potential in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (Islam & Quadery, 2021).
Song, Y.-H. (2007) discussed the therapeutic applications in the treatment of psychosis, memory impairment, and drugs abuse of thienopyrimidine derivatives (Song, 2007).
Alqasoumi, S., et al. (2009) noted that some novel thieno[2,3-d]pyrimidine derivatives showed promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Tikad, A., et al. (2007) developed an efficient route to synthesize dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions, leading to innovative synthesis strategies for various bis-functionalized pyrimidine series (Tikad et al., 2007).
Min, H. (2012) designed and synthesized thieno[3,2-d]pyrimidine derivatives containing a piperazine unit as anticancer agents based on the structure of protein tyrosine kinase inhibitors (Min, 2012).
Guo, Y., et al. (2020) found that 2,4-substituted thieno[3,2-d]pyrimidines show complex and analytically valuable fragmentation behavior under positive ion electrospray ionization collision-induced dissociation mass spectrometry (Guo et al., 2020).
Safety And Hazards
Future Directions
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been a subject of research due to its potential use in the development of new antitumor medications . The compound’s role in the synthesis of PI3K inhibitors also suggests potential applications in the treatment of diseases where the inhibition of PI3K is beneficial .
properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothieno[3,2-d]pyrimidine | |
CAS RN |
16234-14-3 | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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